molecular formula C20H18FN3O2 B2530216 N-allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1211666-91-9

N-allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2530216
CAS No.: 1211666-91-9
M. Wt: 351.381
InChI Key: CBFKOXCKCWXZOF-UHFFFAOYSA-N
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Description

N-allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H18FN3O2 and its molecular weight is 351.381. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Functionalization Reactions

  • Electrophilic Cyclization : N-Allyl-5-amino-1H-pyrazole-4-carboxamides undergo electrophilic cyclization involving the N-allylamide fragment to give various cyclized products, showcasing the reactivity and potential for diversification of pyrazole derivatives (Bondarenko et al., 2015).
  • Functionalization of 1H-Pyrazole-3-Carboxylic Acid : Studies on the reaction of 1H-pyrazole-3-carboxylic acid with diamines and aminophenols have led to the synthesis of novel compounds, demonstrating the versatility of pyrazole carboxamides in synthesizing complex molecules (Yıldırım & Kandemirli, 2005; 2006).

Material Science Applications

  • Benzoxazine Monomers Containing Allyl Groups : Novel benzoxazine monomers containing allyl groups have been synthesized from phenol and Bisphenol A, exhibiting excellent thermomechanical properties. This demonstrates the potential of incorporating pyrazole derivatives into high-performance materials (Agag & Takeichi, 2003).

Potential Pharmaceutical Applications

  • Antiproliferative Activities : Pyrazole-sulfonamide derivatives have been tested for their in vitro antiproliferative activities, showing promise against certain cancer cell lines. This suggests the therapeutic potential of pyrazole derivatives in cancer treatment (Mert et al., 2014).

Protoporphyrinogen Oxidase Inhibitors

  • Herbicidal Activity and Protoporphyrinogen Oxidase Inhibition : A study on 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives as candidate herbicides showed excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity, highlighting the agricultural applications of pyrazole derivatives (Li et al., 2008).

Properties

IUPAC Name

1-(4-fluorophenyl)-4-phenylmethoxy-N-prop-2-enylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-2-12-22-20(25)19-18(26-14-15-6-4-3-5-7-15)13-24(23-19)17-10-8-16(21)9-11-17/h2-11,13H,1,12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFKOXCKCWXZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=NN(C=C1OCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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